4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Description
4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Breast Cancer Activity
Pyrazoles and their derivatives have gained attention due to their diverse biological activities. In particular, they exhibit anti-cancer properties. The synthesized compound has been studied for its binding affinity to the human estrogen alpha receptor (ERα), which is relevant in breast cancer research . Further investigations into its mechanism of action and potential therapeutic applications are warranted.
Antimicrobial Properties
Pyrazoles are known for their antimicrobial activity. Researchers have explored their effectiveness against various pathogens, making them promising candidates for drug development . Investigating the compound’s specific antimicrobial spectrum and mode of action could provide valuable insights.
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazole derivatives have demonstrated anti-inflammatory effects, making them interesting targets for drug discovery . Studying the compound’s impact on inflammatory pathways could reveal novel therapeutic strategies.
Antioxidant Properties
Antioxidants protect cells from oxidative damage. Some pyrazoles exhibit antioxidant activity, which could be relevant for preventing oxidative stress-related diseases . Investigating the compound’s antioxidant capacity and potential mechanisms would be informative.
Cytotoxicity and Anti-Tumor Effects
Pyrazoles have been investigated for their cytotoxicity against cancer cells. Understanding the compound’s impact on tumor cell viability and its potential as an anti-tumor agent is essential . In vitro and in vivo studies are necessary to validate its efficacy.
Analgesic Function
Analgesics alleviate pain. While pyrazoles are not commonly associated with analgesia, exploring their effects on pain pathways could reveal novel pain management strategies . Investigating the compound’s analgesic potential would be intriguing.
Other Potential Applications
Beyond the mentioned fields, pyrazoles have been patented as hepatic cancer agents, and some derivatives exhibit cyclooxygenase-2 inhibitory activity . Exploring additional applications, such as hepatoprotective effects or COX-2 inhibition, could yield valuable findings.
properties
IUPAC Name |
4-[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-13-6-8-14(9-7-13)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFIPVRNJBOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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